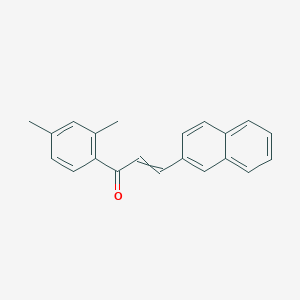
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with methoxycarbonyl, dimethyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts or reagents to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent choice, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Shares the methoxycarbonyl group but differs in the core structure.
Indoxacarb: Contains a methoxycarbonyl group and is used as a pesticide.
Uniqueness
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Propriétés
Numéro CAS |
109790-87-6 |
|---|---|
Formule moléculaire |
C16H14NO4- |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
5-methoxycarbonyl-2,6-dimethyl-4-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-9-12(15(18)19)14(11-7-5-4-6-8-11)13(10(2)17-9)16(20)21-3/h4-8H,1-3H3,(H,18,19)/p-1 |
Clé InChI |
GSXDYHVGPLEZQB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


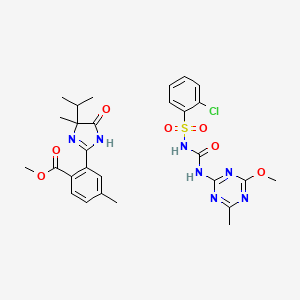

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)




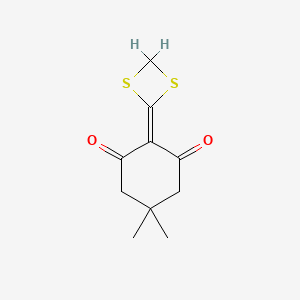
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
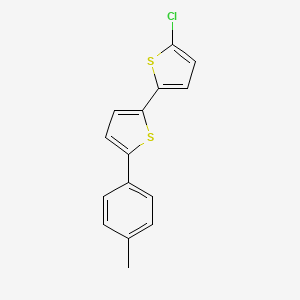
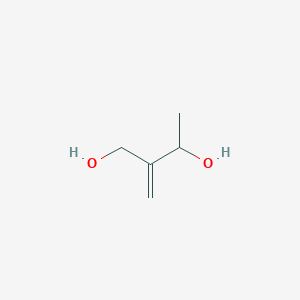
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

